![molecular formula C20H20N2O4S B2682987 N-([1,3]二氧杂环[4,5-f][1,3]苯并噻唑-6-基)-4-戊氧基苯甲酰胺 CAS No. 892845-21-5](/img/structure/B2682987.png)
N-([1,3]二氧杂环[4,5-f][1,3]苯并噻唑-6-基)-4-戊氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “N’- ( [1,3]dioxolo [4,5-f] [1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide” is described in PubChem . Another example is the synthesis of “[1,3]-Dioxolo [4,5-f]benzodioxole (DBD) Fluorescent Dyes” which are synthesized from commercially available reactants .Molecular Structure Analysis
The molecular structure of similar compounds can be found in the PubChem database . For example, the molecular formula of “N’- ( [1,3]dioxolo [4,5-f] [1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide” is C15H10FN3O3S . The InChI and Canonical SMILES are also provided .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are available in the PubChem database . For example, “N’- ( [1,3]dioxolo [4,5-f] [1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide” has a molecular weight of 331.3 g/mol, XLogP3-AA of 3.8, and a topological polar surface area of 101 Ų .科学研究应用
药理学评估和抗惊厥活性
一项关于 4-噻唑烷酮衍生物的研究(包括具有苯并噻唑部分的衍生物)证明了它们作为苯并二氮卓受体激动剂的潜力,具有相当大的抗惊厥活性。这些化合物在电击和戊四氮卓诱发的致命惊厥试验中显示出显着的疗效,突出了它们在开发新的抗惊厥疗法中的潜力(Faizi 等人,2017)。
抗癌和抗肿瘤活性
对苯并噻唑衍生物的抗癌特性的研究表明,某些化合物表现出显着的拓扑异构酶 II 抑制活性。这种活性对于通过靶向 DNA 复制过程来开发针对各种癌症的治疗剂至关重要(Pınar 等人,2004)。另一项研究重点介绍了具有苯并噻唑取代基的新型氟喹诺酮衍生物的合成和评估,展示了对各种细菌菌株的有效抗菌活性,这可能导致对细菌感染的新治疗(Sharma 等人,2017)。
抗炎和镇痛剂
苯并恶唑酮和苯并噻唑酮衍生物因其作为抗炎和镇痛剂的潜力而被研究。对基于这些支架的二聚体的研究显示出有希望的体外和体内活性,与已知的药物如吲哚美辛和酮洛芬相当,这表明了一种开发新的疼痛管理和抗炎药物的途径(Abdelazeem 等人,2015)。
抗氧化特性
基于苯并噻嗪骨架的 N-取代苄基/苯基衍生物的合成和评估表明,这些化合物具有中等至显着的自由基清除活性。这种抗氧化特性对于开发旨在控制氧化应激相关疾病的治疗至关重要(Ahmad 等人,2012)。
属性
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pentoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-2-3-4-9-24-14-7-5-13(6-8-14)19(23)22-20-21-15-10-16-17(26-12-25-16)11-18(15)27-20/h5-8,10-11H,2-4,9,12H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYBEXQPNHIRLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pentoxybenzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。